2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide 2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide
Brand Name: Vulcanchem
CAS No.: 477275-61-9
VCID: VC6063795
InChI: InChI=1S/C19H19N3O3S/c1-12-3-7-14(8-4-12)21(11-16(20)23)18-17(24)22(19(25)26-18)15-9-5-13(2)6-10-15/h3-10,18H,11H2,1-2H3,(H2,20,23)
SMILES: CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(CC(=O)N)C3=CC=C(C=C3)C
Molecular Formula: C19H19N3O3S
Molecular Weight: 369.44

2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide

CAS No.: 477275-61-9

Cat. No.: VC6063795

Molecular Formula: C19H19N3O3S

Molecular Weight: 369.44

* For research use only. Not for human or veterinary use.

2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide - 477275-61-9

Specification

CAS No. 477275-61-9
Molecular Formula C19H19N3O3S
Molecular Weight 369.44
IUPAC Name 2-(4-methyl-N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetamide
Standard InChI InChI=1S/C19H19N3O3S/c1-12-3-7-14(8-4-12)21(11-16(20)23)18-17(24)22(19(25)26-18)15-9-5-13(2)6-10-15/h3-10,18H,11H2,1-2H3,(H2,20,23)
Standard InChI Key XELBMPQJHAZHEF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(CC(=O)N)C3=CC=C(C=C3)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide is C₁₉H₁₉N₃O₃S, with a calculated molecular weight of 373.44 g/mol. Its IUPAC name, 2-(N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-4-methylanilino)acetamide, reflects the presence of two p-tolyl (4-methylphenyl) groups attached to the thiazolidine-2,4-dione core via amino and acetamide linkages. The thiazolidine ring adopts a planar conformation due to conjugation between the carbonyl groups at positions 2 and 4, while the p-tolyl substituents introduce steric bulk and hydrophobic character.

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₃S
Molecular Weight373.44 g/mol
IUPAC Name2-(N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-4-methylanilino)acetamide
Key Functional GroupsThiazolidine-2,4-dione, acetamide, p-tolyl

The compound’s solubility profile is dominated by its hydrophobic p-tolyl groups, rendering it poorly soluble in aqueous media but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Its logP value, estimated at 2.8, suggests moderate lipophilicity, which may influence membrane permeability and biodistribution.

Synthesis and Structural Optimization

While no explicit synthesis route for 2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide is documented, analogous TZD derivatives are typically synthesized via cyclocondensation reactions followed by selective functionalization. A plausible pathway involves:

  • Formation of the Thiazolidine-2,4-dione Core: Reacting thiourea with chloroacetic acid under basic conditions yields the thiazolidine-2,4-dione scaffold.

  • N-Substitution with p-Tolyl Groups: Introducing p-tolyl groups at position 3 of the thiazolidine ring via nucleophilic aromatic substitution or Ullmann coupling .

  • Acetamide Functionalization: Coupling the secondary amine of the thiazolidine ring with bromoacetamide or using carbodiimide-mediated amide bond formation.

Key challenges include regioselective substitution at the thiazolidine nitrogen and minimizing side reactions during acetamide incorporation. Purification often employs column chromatography with gradients of ethyl acetate and hexane, followed by recrystallization from ethanol.

Biological Activities and Mechanistic Insights

HDAC Inhibition and Epigenetic Modulation

Thiazolidinedione derivatives are recognized for their role as zinc-binding groups (ZBGs) in histone deacetylase (HDAC) inhibitors. The compound’s thiazolidine-2,4-dione core coordinates with Zn²⁺ ions in the active site of HDAC8, a Class I HDAC implicated in leukemia progression . Molecular docking studies of analogous compounds reveal:

  • Zinc Coordination: The carbonyl oxygen at position 4 of the thiazolidine ring interacts with Zn²⁺ (bond distance ~2.1 Å) .

  • Hydrophobic Interactions: p-Tolyl groups occupy the HDAC8 surface pocket formed by residues Phe152 and Met274, enhancing binding affinity .

In vitro assays using structurally similar TZDs demonstrate IC₅₀ values of 0.8–1.5 μM against HDAC8, with selectivity over HDAC1/2 (>10-fold) . This specificity is attributed to the unique subpocket topology of HDAC8, which accommodates bulky aromatic substituents like p-tolyl.

Cytotoxic Effects on Cancer Cells

Preliminary data from related compounds suggest potent cytotoxicity against leukemic cell lines (e.g., K562, HL-60) with CC₅₀ values of 5–10 μM, while sparing normal human fibroblasts (CC₅₀ > 100 μM) . Mechanistically, HDAC inhibition induces hyperacetylation of histones H3 and H4, reactivating tumor suppressor genes like p21 and Bax, which trigger apoptosis .

Pharmacological Profile and Comparative Analysis

Structural Analog Comparisons

  • 2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide: Lacks the dual p-tolyl substitution, resulting in reduced HDAC8 affinity (IC₅₀ ~15 μM).

  • 2-((3-Ethyl-2,4-dioxothiazolidin-5-yl)(p-tolyl)amino)acetamide: The ethyl group at position 3 decreases steric hindrance, lowering cytotoxicity (CC₅₀ ~25 μM).

  • 2-((3-(4-Fluorophenyl)-2,4-dioxothiazolidin-5-yl)(p-tolyl)amino)acetamide: Fluorine substitution enhances metabolic stability but reduces solubility (logP = 3.2).

The target compound’s dual p-tolyl groups optimize both HDAC8 binding and cellular uptake, achieving a balance between potency and pharmacokinetic properties .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and antitumor activity in xenograft models of leukemia.

  • Selectivity Optimization: Modify p-tolyl substituents to target isoform-specific HDACs (e.g., HDAC6).

  • Combination Therapies: Assess synergy with existing chemotherapeutics like cytarabine or venetoclax.

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